Benzoato de pentilo

Descripción general

Descripción

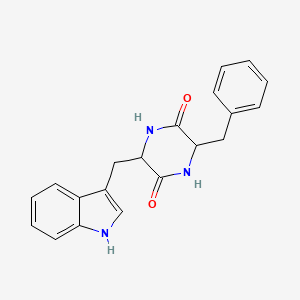

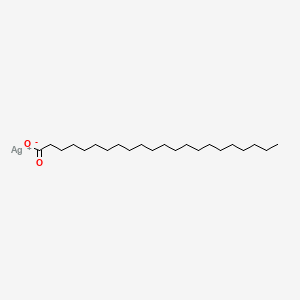

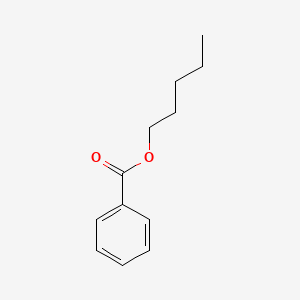

Pentyl benzoate, also known as amyl benzoate, is a compound with the formula C12H16O2 . It is used as a flavor and fragrance agent due to its floral type odor .

Synthesis Analysis

Pentyl benzoate can be synthesized through various routes . One method involves the reaction of pentyl 2-amino benzoate with indole-2-carbonyl chloride acid in the presence of pyridine . Another approach is the Fischer esterification of 2-aminobenzoic acid with 1-pentanol in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of pentyl benzoate consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for pentyl benzoate is QKNZNUNCDJZTCH-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Pentyl benzoate is a colorless liquid at room temperature . It has a molar mass of 192.258 . Other physical and chemical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, and thermal conductivity can be found in the NIST/TRC Web Thermo Tables .

Aplicaciones Científicas De Investigación

Benzoato de pentilo: Un análisis exhaustivo de las aplicaciones de la investigación científica

El this compound es un compuesto químico con diversas aplicaciones en la investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos:

Material dieléctrico en electrónica: El this compound ha sido investigado por sus propiedades dieléctricas, que son cruciales en la industria electrónica, particularmente para aplicaciones de frecuencia de microondas. La constante dieléctrica compleja del this compound lo convierte en un candidato para su uso en componentes electrónicos que requieren propiedades dieléctricas precisas .

Química analítica: En la química analítica, el sistema de índice de retención del this compound se utiliza en la cromatografía de partición gas-líquido, lo que ayuda a la separación y el análisis de mezclas complejas. Esta aplicación es significativa en varios campos, incluida la vigilancia ambiental y los productos farmacéuticos .

Material mesogénico para cristales líquidos: La investigación ha explorado el uso de derivados de benzoato de fenilo, que incluyen this compound, como materiales mesogénicos para cristales líquidos. Estos materiales son esenciales en el desarrollo de pantallas y otros dispositivos ópticos .

Medicina: Aunque las aplicaciones específicas del this compound en medicina no están ampliamente documentadas, se han investigado compuestos relacionados, como los derivados de benzoato de fenilo, por sus posibles usos medicinales. Estos incluyen aplicaciones en la química de compuestos macroheterocíclicos, que pueden conducir a nuevos desarrollos de fármacos .

Química de polímeros: El this compound también es relevante en la química de polímeros, donde puede usarse como monómero o modificador para alterar las propiedades de los polímeros. Su estructura química permite modificaciones posteriores a la polimerización, lo cual es valioso para crear materiales especializados con características específicas .

Síntesis de compuestos orgánicos: La estructura del compuesto facilita su uso en la síntesis de varios compuestos orgánicos. Esto incluye su papel como éster en reacciones de síntesis orgánica, contribuyendo a la creación de una amplia gama de productos orgánicos .

Cada aplicación mencionada anteriormente demuestra la versatilidad e importancia del this compound en la investigación científica. Sus propiedades lo convierten en un compuesto valioso en múltiples disciplinas, contribuyendo a los avances en tecnología y medicina.

Dielectric Investigations on Pentyl P-Hydroxy Benzoate Benzoic acid, pentyl ester - NIST Chemistry WebBook Modern Advances in the Preparation of Phenyl Benzoate Derivatives and … Pentyl benzoate AldrichCPR | Sigma-Aldrich - MilliporeSigma Modern Advances in the Preparation of Phenyl Benzoate … - Springer Studies on Preparation, Characterization and Application of Porous …

Safety and Hazards

Propiedades

IUPAC Name |

pentyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNZNUNCDJZTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051849 | |

| Record name | Pentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2049-96-9 | |

| Record name | Pentyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLE7K4B29S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.